molecular formula C20H25FN4O B3806384 1-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)pyrrolidin-2-one

1-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)pyrrolidin-2-one

Cat. No. B3806384
M. Wt: 356.4 g/mol
InChI Key: QDDNWWHIRXFAIK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a pyrrolidinone ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms . Piperidine is a heterocyclic compound characterized by a six-membered ring containing five carbon atoms and one nitrogen atom . Pyrrolidinone is a heterocyclic compound characterized by a five-membered ring containing four carbon atoms, one nitrogen atom, and a carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the heterocyclic rings and the carbonyl group would likely have a significant impact on the shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nitrogen atoms might make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on the compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c21-18-6-7-19(25-11-3-8-22-25)17(12-18)15-23-9-1-4-16(13-23)14-24-10-2-5-20(24)26/h3,6-8,11-12,16H,1-2,4-5,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDNWWHIRXFAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)N3C=CC=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)pyrrolidin-2-one
Reactant of Route 3
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1-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)pyrrolidin-2-one
Reactant of Route 5
1-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)pyrrolidin-2-one
Reactant of Route 6
1-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)pyrrolidin-2-one

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